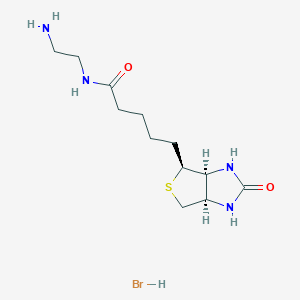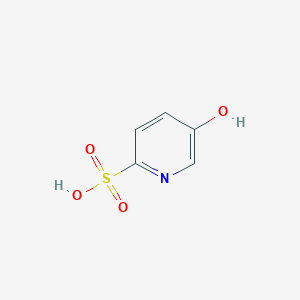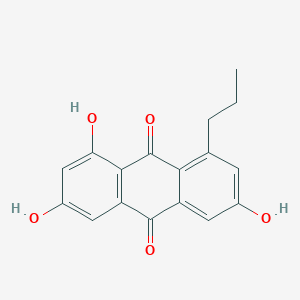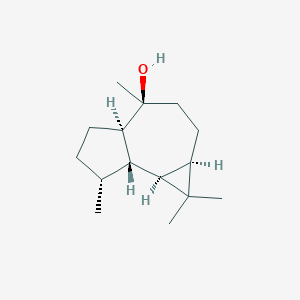
4-METHYLUMBELLIFERYL ELAIDATE
Overview
Description
4-METHYLUMBELLIFERYL ELAIDATE, also known as this compound, is a useful research compound. Its molecular formula is C28H40O4 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ecological Impact and Risk Assessment
Organic Ultraviolet Filters in Aquatic Environments Organic ultraviolet filters (OUVFs), including derivatives of benzophenones and camphors, are commonly found in personal care products and plastics. These OUVFs have been identified as having toxic effects on marine and freshwater organisms, leading to reproductive, developmental, genetic, and neurological toxicity. The interaction of these compounds with steroid receptors, DNA, or the generation of reactive oxygen species are noted mechanisms of these toxicities. The study highlighted the need for more comprehensive water-quality guidelines based on a better understanding of the pathological effects of OUVFs and their metabolites in aquatic environments (Carve et al., 2020).
Epigenetic Alterations by Environmental Contaminants
Environmental Contaminant-Mixture Effects on CNS Development Exposure to environmental contaminants, such as polycyclic aromatic hydrocarbon (PAH) and halogenated aromatic hydrocarbon, during gestation may lead to adverse health outcomes, affecting cognitive performance. The review shed light on the relationship between neurobehavioral deficits and gestational exposure to environmental contaminant-mixtures. Indicators such as birth index, NMDA mRNA expression, long-term potentiation, and learning behavior were discussed, emphasizing the vulnerability of susceptible populations disproportionately exposed to these contaminants (Wormley et al., 2004).
Epigenetic Alterations Induced by Human Chemical Carcinogens This study systematically reviewed published studies on epigenetic alterations caused by genotoxic carcinogens, noting aberrant DNA methylation, altered expression of non-coding RNAs, and histone changes as common epigenetic effects. The review emphasized the importance of incorporating epigenetic endpoints in cancer hazard assessments to better understand carcinogenesis-associated epigenetic perturbations (Chappell et al., 2016).
DNA Methylation and Social Functioning
OXTR DNA Methylation and Social Behavior A review focused on the relationship between DNA methylation (DNAm) of the Oxytocin Receptor Gene (OXTR) and social and emotional behavior in humans. The review highlighted associations between increased OXTR DNAm and impairments in social, cognitive, and emotional functioning, as well as decreased OXTR DNAm in specific patterns of impairment related to mood and anxiety disorders. It suggested a need for more robust research designs to further understand the role of OXTR DNAm in human social and emotional behavior (Maud et al., 2018).
Environmental Chemicals and DNA Methylation in Adults
Associations between Environmental Chemicals and DNA Methylation This systematic review evaluated epidemiologic studies on the association between environmental chemicals and DNA methylation levels in adults. Although the evidence suggests a link between environmental exposures and DNA methylation changes impacting human health, the review noted the current evidence is insufficient for conclusive inferences due to study differences and limited sample sizes. It called for larger and longitudinal studies to better understand the interactions between environmental chemicals and epigenetic marks (Ruiz-Hernandez et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl Elaidate is Hyaluronan (HA) , a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies .
Mode of Action
This compound acts as an inhibitor of HA synthesis . It interacts with HA synthases, leading to a reduction in HA production . This interaction results in changes in the extracellular matrix, affecting cell signaling and migration .
Biochemical Pathways
The inhibition of HA synthesis by this compound affects several biochemical pathways. It disrupts normal tissue function and development, including providing support and anchorage for cells, facilitating cell-cell signaling, and facilitating cell movement and migration .
Pharmacokinetics
This compound is metabolized into 4-methlyumbelliferyl glucuronide (4-MUG), which is bioactive . The drug shows different exposure levels when administered intravenously and orally, with intravenous administration resulting in 100-fold higher exposure . The half-life of this compound is short, and its bioavailability is low .
Result of Action
The inhibition of HA synthesis by this compound has been shown to have beneficial effects in several animal models of diseases where HA has been implicated in disease pathogenesis, including inflammation, autoimmunity, and cancer . It has been shown to diminish proliferation and induce apoptosis while reducing cell migration .
Biochemical Analysis
Biochemical Properties
It is known to be a fluorogenic substrate for esterases/lipases
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to inhibit hyaluronan (HA) synthesis , which plays a central role in many disease processes, including inflammation and cancer progression
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl Elaidate vary with different dosages in animal models. It has been shown to have beneficial effects in several animal models of diseases when hyaluronan synthesis is inhibited
Metabolic Pathways
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFKJYKCVDLPT-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236446 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69003-01-6 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69003-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069003016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-methylumbelliferyl oleate particularly useful for studying lysosomal acid lipase (LAL)?
A1: 4-Methylumbelliferyl oleate serves as a sensitive probe for LAL activity. Upon cleavage by LAL, the non-fluorescent 4-MUO releases a fluorescent 4-methylumbelliferone molecule. This change allows for easy quantification of LAL activity. This method was employed to characterize LAL deficiency in rats, an animal model for the human lipid storage disease, Wolman's disease. []
Q2: The research mentions that LAL activity is found in various cell types. Which cells exhibit high LAL activity and why is this significant?
A2: Research indicates that lymphocytes and monocytes exhibit high levels of LAL activity, while polymorphonuclear leukocytes do not. [] This finding suggests a potential role of LAL in the lipid metabolism and functional regulation of specific immune cell populations.
Q3: How is 4-methylumbelliferyl oleate used to understand the localization of acid lipase-esterase in the brain?
A3: Researchers utilized 4-methylumbelliferyl oleate to pinpoint the location of an acid lipase-esterase within the brain. [] By examining the fluorescence after substrate cleavage, they found the enzyme to be highly concentrated in oligodendrocytes, the cells responsible for myelin production. This finding is significant as this enzymatic activity is reduced in multiple sclerosis plaques, highlighting a potential area for further research.
Q4: Beyond its use in studying LAL, are there other applications of 4-methylumbelliferyl oleate in research?
A4: Yes, 4-methylumbelliferyl oleate serves as a valuable tool in characterizing other enzymes besides LAL. For instance, it was used to investigate the biochemical properties and genetic inheritance pattern of Esterase-18 (ES-18) in mice. [] This research demonstrated that ES-18, an enzyme linked to chromosome 19, effectively hydrolyzes 4-methylumbelliferyl oleate.
Q5: What can be learned about disease mechanisms using 4-methylumbelliferyl oleate in research models?
A5: In a study exploring Craniocervical myelopathy associated with Haemophilus influenzae meningitis, researchers examined muscle biopsies from a patient exhibiting hypotonia and muscle weakness. [] While 4-methylumbelliferyl oleate wasn't directly used in the biopsy analysis, the study did find decreased activity of another enzyme involved in lipid metabolism, acid sphingomyelinase, using a similar substrate. This case highlights how investigating enzyme activities, potentially with substrates like 4-methylumbelliferyl oleate, can offer valuable insights into the mechanisms of various diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)


